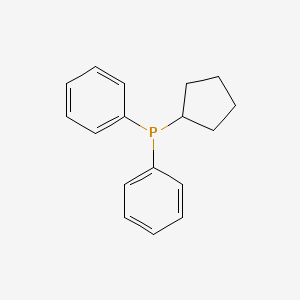

Cyclopentyldiphenylphosphine

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl(diphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19P/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRFTDFNLITJMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context of Tertiary Phosphine Ligands in Chemical Synthesis

The journey of tertiary phosphine (B1218219) ligands in chemical synthesis is a rich one, dating back to the 19th century. The first phosphine complexes, specifically cis- and trans-[PtCl2(PEt3)2], were reported by Cahours and Gal in 1870. dalalinstitute.comwikipedia.org However, their widespread application in catalysis began to flourish much later. A significant early example was the use of triphenylphosphine (B44618) in Reppe chemistry around 1948, where it was found that NiBr2(PPh3)2 was a more efficient catalyst for producing acrylic esters than the simple nickel bromide salt. wikipedia.org

Throughout the mid-20th century, the development of homogeneous catalysis saw the rise of iconic phosphine-metal complexes. rsc.org Wilkinson's catalyst, RhCl(PPh3)3, became a historically significant complex for the hydrogenation of alkenes. wikipedia.org The unique value of tertiary phosphines lies in the ability to systematically modify their electronic and steric properties by simply changing the organic substituents on the phosphorus atom. dalalinstitute.comslideshare.net This fine-tuning capability allows chemists to control the catalytic properties of the transition metal center. dalalinstitute.com The development of dialkylbiaryl phosphine ligands by Stephen L. Buchwald in 1998 marked another major advancement, providing robust ligands for challenging palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. wikipedia.org This history has established tertiary phosphines as a cornerstone of modern catalysis, paving the way for the development and application of specialized ligands like cyclopentyldiphenylphosphine. rsc.org

Significance of Cyclopentyldiphenylphosphine in Contemporary Academic Research

Conventional Synthetic Pathways

Conventional methods for the synthesis of this compound primarily rely on well-established principles of alkylation and phosphination. These techniques typically involve the reaction of a diphenylphosphine (B32561) nucleophile with an electrophilic cyclopentyl source or vice versa.

Alkylation and Phosphination Strategies Utilizing Halogenated Cyclopentane Precursors

A cornerstone of tertiary phosphine synthesis is the alkylation of diphenylphosphine derivatives. This can be achieved by reacting a diphenylphosphide salt with a cyclopentyl halide. A common approach involves the deprotonation of diphenylphosphine with a strong base, such as an organolithium reagent like n-butyllithium, to generate the highly nucleophilic lithium diphenylphosphide. acs.org This phosphide (B1233454) then readily undergoes a nucleophilic substitution reaction with a cyclopentyl halide, such as cyclopentyl bromide or cyclopentyl chloride, to yield this compound. acs.org

Alternatively, Grignard reagents can be employed. The reaction of cyclopentylmagnesium bromide, prepared from cyclopentyl bromide and magnesium, with chlorodiphenylphosphine (B86185) is another effective method for the formation of the P-C bond. rsc.org

Another strategy involves the reaction of diphenylphosphine oxide with a cyclopentyl halide in the presence of a base. The resulting this compound oxide can then be reduced to this compound using a suitable reducing agent like trichlorosilane. oup.com

Table 1: Alkylation of Diphenylphosphine Derivatives with Cyclopentyl Halides

| Diphenylphosphine Source | Cyclopentyl Precursor | Reagents | Product | Reference |

|---|---|---|---|---|

| Diphenylphosphine | Cyclopentyl bromide | 1. n-BuLi2. Cyclopentyl bromide | This compound | acs.org |

| Chlorodiphenylphosphine | Cyclopentylmagnesium bromide | Mg | This compound | rsc.org |

| Diphenylphosphine oxide | Cyclopentyl bromide | Base, then reducing agent | This compound | oup.com |

Reaction Protocols Involving Diphenylphosphine with Cyclopentyl Moieties

Direct addition reactions of diphenylphosphine to cyclopentene (B43876) represent another synthetic avenue. One documented method involves the irradiation of a mixture of diphenylphosphine and cyclopentene with a broad-spectrum ultraviolet light. This photochemical addition proceeds over an extended period to form this compound. Gas chromatographic analysis of one such reaction indicated a 60% conversion after 17 days. researchgate.net The product can be isolated by fractional distillation in vacuo. researchgate.net

Furthermore, the reaction of lithium diphenylphosphide, generated from triphenylphosphine (B44618) and lithium, can be reacted with cyclopentyl p-toluenesulfonate. acs.org This reaction proceeds via nucleophilic substitution of the tosylate group.

Advanced Catalytic and Photochemical Routes

In recent years, more sophisticated synthetic methods have been developed, focusing on improving efficiency, selectivity, and the use of less hazardous reagents. These include photocatalytic, direct functionalization, and palladium-mediated strategies.

Photocatalytic Approaches to Unsymmetrically Substituted Phosphines

Visible-light photocatalysis has emerged as a powerful tool for the synthesis of asymmetrically substituted phosphines under mild conditions. uni-regensburg.de These methods often involve the generation of carbon-centered radicals from stable organic halides, which are then trapped by a phosphorus nucleophile. For instance, the alkylation of diphenylphosphine with alkyl iodides can be achieved using an inexpensive organic photocatalyst and blue light irradiation. researchgate.net While a specific example for cyclopentyl iodide is not detailed, the successful reaction with cyclohexyl iodide suggests the feasibility of this approach for synthesizing this compound. researchgate.net The proposed mechanism involves the photocatalyst absorbing visible light and promoting a single-electron transfer to the alkyl halide, leading to its fragmentation into a halide anion and an alkyl radical, which then reacts with the phosphine. researchgate.net

Table 2: Photocatalytic Synthesis of Asymmetrical Phosphines

| Phosphine Source | Alkyl/Aryl Halide | Photocatalyst | Light Source | Product Type | Reference |

|---|---|---|---|---|---|

| Diphenylphosphine | Cyclohexyl iodide | Organic Dye | Blue LED | Alkyl-aryl tertiary phosphine | researchgate.net |

| Arylphosphines | Aryl/Alkyl halides | Iridium complex | Blue LED | Asymmetrical tertiary phosphines | uni-regensburg.de |

| Chlorophosphines | Alkenes | Not specified | Visible light | 1,2-bisphosphines | researchgate.net |

Direct Functionalization Strategies from Elemental Phosphorus (P4)

The direct conversion of white phosphorus (P4) into organophosphorus compounds is a highly sought-after goal in sustainable chemistry, as it circumvents the use of hazardous phosphorus halides. rsc.org Recent research has demonstrated the feasibility of direct catalytic functionalization of P4 to produce arylphosphines and phosphonium (B103445) salts. nih.gov One approach utilizes visible-light photocatalysis to generate aryl radicals from aryl iodides, which then react with P4. nih.gov While the direct synthesis of this compound via this route has not been explicitly reported, the generation of organoradicals from alkyl halides under similar conditions suggests that a pathway involving cyclopentyl radicals could be envisioned.

Another strategy involves the oxidative onioation of P4 to create versatile P1 transfer reagents, which can then be used to form P-C bonds, bypassing the need for PCl3. nih.gov These advanced methods are still under development but hold significant promise for the future synthesis of a wide range of phosphines, including this compound.

Palladium-Mediated Synthetic Pathways for this compound

Palladium catalysis has become a versatile tool for the formation of carbon-phosphorus bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be adapted for the synthesis of phosphines. For example, a palladium catalyst can facilitate the coupling of an aryl halide with a phosphine derivative. organic-chemistry.org While typically used for aryl-aryl or aryl-phosphine couplings, modifications of these methods could potentially be applied to incorporate a cyclopentyl group.

More directly relevant is the palladium-catalyzed hydrophosphination of alkenes. The addition of the P-H bond of diphenylphosphine across the double bond of cyclopentene can be catalyzed by palladium complexes, leading to the formation of this compound. researchgate.net This method offers high atom economy and can be highly regioselective. For instance, the hydrophosphination of styrenes with diphenylphosphine in the presence of nickel or palladium complexes exclusively yields the anti-Markovnikov adducts. researchgate.net

Palladium-catalyzed allylic alkylation of diphenylphosphine oxides has also been developed, providing a route to chiral allylphosphine (B14262219) oxides. rsc.org While not a direct route to this compound, it showcases the utility of palladium in forming P-C bonds with sp3-hybridized carbon atoms.

Table 3: Palladium-Mediated Synthesis of Phosphines

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Hydrophosphination | Diphenylphosphine, Cyclopentene | Palladium complex | Alkyldiphenylphosphine | researchgate.net |

| Cross-coupling | Hydroxymethylphosphine derivatives, Iodoarenes | Pd(OAc)2, dppf, DBU | Tertiary phosphine derivatives | organic-chemistry.org |

| α-Arylation | Benzyldiphenylphosphine (B1330785) oxide, Aryl bromides | Pd(OAc)2, Xantphos | α-Aryl benzyldiphenylphosphine oxides | nih.gov |

Coordination Chemistry and Ligand Properties of Cyclopentyldiphenylphosphine

Steric and Electronic Parameters of Cyclopentyldiphenylphosphine as a Ligand

The behavior of phosphine (B1218219) ligands in metal complexes is largely governed by their steric and electronic characteristics. numberanalytics.com These properties can be quantified using various descriptors, which are crucial for understanding reactivity and for the rational design of catalysts. rsc.orgscispace.com

The steric bulk of a phosphine ligand is a critical factor in determining the coordination number, geometry, and stability of metal complexes. numberanalytics.com Two of the most common quantitative descriptors for steric hindrance are the Tolman cone angle (θ) and the percent buried volume (%Vbur).

Percent Buried Volume (%Vbur): This parameter quantifies the volume occupied by a ligand within a defined sphere around the metal center (typically with a radius of 3.5 Å), expressed as a percentage of the sphere's volume. nih.govrsc.orgnih.gov Unlike the cone angle, which can be influenced by groups far from the metal, the percent buried volume specifically measures the steric hindrance in the immediate vicinity of the metal. nih.gov

In a comparative analysis of various phosphine ligands for nickel-catalyzed cross-coupling reactions, the steric parameters for this compound were computed alongside other common ligands. nih.govucla.edu These values help in classifying the ligand's steric profile.

| Ligand | Abbreviation | Cone Angle (θ) | Percent Buried Volume (%Vbur) |

|---|---|---|---|

| Tricyclohexylphosphine (B42057) | PCy₃ | 162° | 35.4% |

| Cyclohexyldiphenylphosphine | PCyPh₂ | 151° | 31.1% |

| This compound | PCypPh₂ | 147° | 29.3% |

| Triphenylphosphine (B44618) | PPh₃ | 145° | 29.7% |

Recent studies in ligand design have highlighted that the cone angle and percent buried volume are not interchangeable measures of steric size and can describe different aspects of a ligand's steric profile. nih.govucla.edu The divergence between these two metrics gives rise to the concept of "remote steric hindrance". ucla.eduresearchgate.net

A ligand is considered to feature remote steric effects when it has a large cone angle but a relatively small percent buried volume. nih.govucla.edu This combination indicates that the ligand is not particularly crowded in the immediate vicinity of the metal atom (low %Vbur) but possesses bulky groups further away from the coordination center (contributing to a large cone angle). nih.gov This structural attribute can be advantageous in catalysis, as it allows substrates to access the metal center while the distal bulk can still influence the stability of intermediates and the outcome of the reaction. ucla.edu The analysis of various phosphines has shown that ligands with small buried volumes and large cone angles are often effective in catalysis, a mathematical representation of the remote steric effect concept. ucla.edu

Formation and Structural Elucidation of Metal Complexes

This compound readily coordinates to a variety of transition metals, acting as a two-electron donor ligand. Its complexes with silver(I) are particularly illustrative of its coordination behavior.

Silver(I), with its d¹⁰ electronic configuration, exhibits significant flexibility in its coordination number and geometry, commonly forming complexes that are linear, trigonal planar, or tetrahedral. The reaction of this compound with silver(I) salts leads to the formation of various adducts whose structures are highly dependent on the reaction conditions.

The coordination of this compound to silver(I) can result in complexes with different ligand-to-metal ratios. A well-characterized example is bis(this compound)silver(I) perchlorate (B79767), [Ag(PCypPh₂)₂]ClO₄. acs.org In this complex, the silver(I) center is coordinated by two phosphine ligands, resulting in a two-coordinate geometry. acs.org The coordination environment around the silver atom is nearly linear, a common feature for two-coordinate silver(I) phosphine complexes.

The final architecture of silver(I)-phosphine complexes is profoundly influenced by the stoichiometry of the reactants (the silver-to-ligand ratio) and the coordinating ability of the counter-anion. researchgate.netrsc.org

Stoichiometry: By adjusting the molar ratio of the silver salt to this compound (e.g., 1:1, 1:2, 1:3), it is possible to generate complexes with different numbers of phosphine ligands attached to the silver center. researchgate.net For instance, a 1:1 ratio might favor a dimeric or polymeric structure, whereas 1:2 and 1:3 ratios are more likely to produce monomeric two-coordinate and three-coordinate or four-coordinate species, respectively. researchgate.net

Anion Influence: The nature of the anion (e.g., nitrate (B79036) (NO₃⁻), perchlorate (ClO₄⁻), triflate (OTf⁻), halides (Cl⁻, Br⁻)) plays a crucial role. researchgate.netrsc.orgresearchgate.net Weakly coordinating anions, such as perchlorate (ClO₄⁻), are less likely to bind to the silver center, thus favoring the formation of cationic complexes where the coordination sphere is filled by the phosphine ligands, as seen in [Ag(PCypPh₂)₂]ClO₄. acs.org In contrast, more strongly coordinating anions like halides or nitrate can compete with the phosphine for a position in the silver's coordination sphere. researchgate.net This can lead to neutral complexes with higher coordination numbers, such as a three-coordinate trigonal planar geometry or a four-coordinate tetrahedral geometry, where the anion is directly bonded to the metal. researchgate.net The interplay between ligand stoichiometry and anion coordination ability dictates the structural outcome, leading to a wide range of possible molecular and supramolecular architectures. rsc.org

Copper(I) Complexes with this compound

The coordination chemistry of copper(I) is dominated by its d¹⁰ electron configuration, which typically results in the formation of diamagnetic complexes with geometries that are commonly linear two-coordinate, trigonal planar three-coordinate, or tetrahedral four-coordinate. The reaction of copper(I) halides (CuX, where X = Cl, Br, I) with tertiary phosphine ligands like this compound (PCyPh₂) often leads to a variety of structural motifs depending on the stoichiometry of the reactants and the reaction conditions.

While specific crystal structures for copper(I) complexes featuring exclusively this compound are not extensively detailed in readily available literature, the behavior can be inferred from related phosphine systems. Typically, reactions between CuX and phosphine ligands (L) can yield several types of complexes. For instance, with a 1:1 metal-to-ligand ratio, cubane-like tetramers, [CuX(L)]₄, or other polymeric structures are common. With increasing amounts of the phosphine ligand, monomeric or dimeric species such as [CuX(L)₂], [CuX(L)₃], and the ionic complex [Cu(L)₄]⁺ can be formed. researchgate.net The steric bulk of the this compound ligand likely influences the stoichiometry and geometry of the resulting complexes, favoring lower coordination numbers.

For example, heteroleptic copper(I)-phosphine complexes are known for their diverse structures and catalytic properties. frontiersin.org The synthesis of such complexes often involves the reaction of a copper(I) salt with the phosphine ligand in an appropriate solvent. frontiersin.orgrsc.org The resulting complexes can be neutral, such as halide-bridged dimers, or cationic with non-coordinating anions like perchlorate (ClO₄⁻) or tetrafluoroborate (B81430) (BF₄⁻). researchgate.netresearchgate.net The coordination environment around the copper(I) center in these types of compounds is heavily influenced by factors including the size of the halide anion and the steric hindrance of the phosphine ligand. researchgate.net

Gold(I) and Other Coinage Metal Complexes

The coordination chemistry of gold(I), another d¹⁰ metal, is characterized by a strong preference for linear, two-coordinate complexes, typically of the type [AuX(L)] or [Au(L)₂]⁺, where L is a neutral donor ligand like a tertiary phosphine. mdpi.comnih.gov The synthesis of such complexes often proceeds by the substitution of a labile ligand from a precursor like chloro(tetrahydrothiophene)gold(I), (tht)AuCl. nih.govwikipedia.org While numerous gold(I) complexes with various phosphine ligands have been synthesized and characterized for their applications in catalysis and medicine, specific structural reports for complexes with this compound are not prominent in the surveyed literature. However, it is expected that this compound would readily form linear, monomeric [AuCl(PCyPh₂)] complexes.

In contrast, the coordination chemistry of silver(I) with this compound is well-documented, providing excellent examples of how ligand stoichiometry and counter-ions dictate the final structure. Research has led to the isolation and structural characterization of both two-coordinate and three-coordinate silver(I) complexes. acs.orgcapes.gov.brresearchgate.net

A notable example is bis(this compound)silver(I) perchlorate , [Ag(PCyPh₂)₂][ClO₄]. acs.orgacs.org In this complex, the silver(I) ion is coordinated by two phosphine ligands. Interestingly, the structure contains two crystallographically independent formula units, which exhibit significant deviation from the ideal linear geometry expected for two-coordinate complexes. The P-Ag-P bond angles are 145.1° and 153.0°, a distortion attributed primarily to ionic interactions between the perchlorate anions and the silver cations. capes.gov.br

Another structurally characterized complex is tris(this compound)silver(I) tetrafluoroborate , [Ag(PCyPh₂)₃][BF₄]. capes.gov.brresearchgate.net This complex demonstrates a three-coordinate geometry around the silver center. The AgP₃ core is distorted from planarity due to weak interactions between the silver ion and fluorine atoms of the tetrafluoroborate anion. researchgate.net

Structural Data for Silver(I)-Cyclopentyldiphenylphosphine Complexes

| Complex | Formula | Coordination Geometry | Key Bond Angles (°) | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|---|

| Bis(this compound)silver(I) perchlorate | [Ag(C₁₇H₁₉P)₂][ClO₄] | Distorted Linear | P-Ag-P: 145.1, 153.0 | N/A | capes.gov.br |

| Tris(this compound)silver(I) tetrafluoroborate | [Ag(C₁₇H₁₉P)₃][BF₄] | Distorted Trigonal Planar | P-Ag-P: 117.4(1) | Ag-P: 2.545(3), Ag···F: 2.54(2) | researchgate.net |

Coordination Behavior with Nickel and Palladium Centers

Nickel and palladium are versatile transition metals that form a vast array of coordination complexes, with the +2 oxidation state being particularly common and important, especially in catalysis. The coordination of tertiary phosphine ligands to Ni(II) and Pd(II) centers is a fundamental aspect of organometallic chemistry.

For nickel(II) , complexes with the formula [NiCl₂(PR₃)₂] are well-known and can exist as two isomers depending on the phosphine ligand and conditions. wikipedia.org These isomers are a blue, tetrahedral, paramagnetic species and a red, square-planar, diamagnetic species. wikipedia.org The equilibrium between these two geometries is influenced by both electronic and steric factors. wikipedia.org The synthesis typically involves the reaction of a hydrated nickel(II) salt, such as NiCl₂·6H₂O, with the phosphine ligand in a suitable solvent like ethanol. wikipedia.org Although specific studies detailing the isolation of [NiCl₂(PCyPh₂)₂] are not prevalent, it is anticipated that this compound would form analogous four-coordinate complexes with nickel(II) halides.

Palladium(II) , a d⁸ metal, has a strong preference for square-planar geometry in its four-coordinate complexes. mdpi.commtech.edu These complexes are central to many catalytic cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. mdpi.commdpi.comchemicalbook.com The synthesis of palladium(II) phosphine complexes, such as [PdCl₂(PR₃)₂], is typically straightforward, often involving the reaction of PdCl₂ with the phosphine ligand. mtech.edunih.gov The resulting complexes are valuable as catalysts or catalyst precursors. The catalytic activity is often attributed to the generation of highly reactive, low-coordinate Pd(0) species in the catalytic cycle. uwindsor.ca While this compound is not one of the most commonly cited ligands in the vast literature on palladium catalysis, its electronic and steric properties suggest it could form stable and catalytically active complexes analogous to those of other bulky monodentate phosphines.

General Characteristics of Ni(II) and Pd(II) Phosphine Complexes

| Metal Center | Typical Formula | Common Geometry | Magnetic Properties | Key Applications | Reference |

|---|---|---|---|---|---|

| Nickel(II) | [NiCl₂(PR₃)₂] | Tetrahedral or Square Planar | Paramagnetic (Tetrahedral) or Diamagnetic (Square Planar) | Cross-coupling catalysis, Hydrogenation | wikipedia.orgchemicalbook.com |

| Palladium(II) | [PdCl₂(PR₃)₂] | Square Planar | Diamagnetic | Cross-coupling (Suzuki, Heck, etc.), Catalysis | mdpi.commdpi.comchemicalbook.com |

Catalytic Applications of Cyclopentyldiphenylphosphine Based Systems

General Principles of Phosphine (B1218219) Ligand Action in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern organic synthesis. beilstein-journals.org Within this field, transition metal complexes, particularly those of palladium and nickel, are indispensable for forging new chemical bonds. The efficacy of these metal catalysts is profoundly influenced by the ligands that coordinate to the metal center. nih.govsmolecule.com Phosphine ligands, a class of organophosphorus compounds, are among the most crucial and widely used ligands in homogeneous catalysis. smolecule.comwikipedia.org

The function of a phosphine ligand in a catalytic cycle is multifaceted. The general mechanism for many cross-coupling reactions involves a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org

Oxidative Addition : The active metal catalyst (e.g., Pd(0)) inserts into the bond of an organic halide, increasing its oxidation state (e.g., to Pd(II)). researchgate.net

Transmetalation : A second organic group is transferred from another reagent (like an organoboron or organozinc compound) to the metal center. mdpi.com

Reductive Elimination : The two organic groups on the metal complex couple and are expelled as the final product, regenerating the original low-valent metal catalyst, which can then re-enter the catalytic cycle. organic-chemistry.orgresearchgate.net

Phosphine ligands modulate the electronic and steric properties of the metal center, thereby influencing the rate and selectivity of these elementary steps. nih.gov Electron-rich phosphines, for instance, can enhance the rate of oxidative addition. illinois.edu The steric bulk of the phosphine ligand is also critical; larger ligands can promote the reductive elimination step and can help stabilize the catalytically active species. organic-chemistry.org The unique combination of steric and electronic properties offered by ligands like cyclopentyldiphenylphosphine, which features both bulky alkyl (cyclopentyl) and aryl (phenyl) groups, allows for fine-tuning of catalyst activity and stability.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most powerful strategies for forming carbon-carbon (C-C) and carbon-heteroatom bonds in organic synthesis. organic-chemistry.orglibretexts.org These transformations, recognized with the 2010 Nobel Prize in Chemistry, have become essential tools for academic research and the industrial production of pharmaceuticals and fine chemicals. illinois.edunumberanalytics.com The versatility of these reactions, including the Heck, Buchwald-Hartwig, Suzuki, Hiyama, and Negishi couplings, stems from the ability of palladium complexes to catalyze the union of diverse coupling partners under relatively mild conditions. organic-chemistry.orglibretexts.org The choice of phosphine ligand is paramount for the success of these reactions, dictating the catalyst's stability, activity, and selectivity. mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen (C-N) bonds by coupling amines with aryl halides or triflates. wikipedia.orgresearchgate.net This method has revolutionized the synthesis of aromatic amines, which are prevalent in pharmaceuticals and materials science. organic-chemistry.org The development of catalyst systems employing bulky and electron-rich phosphine ligands has been a key factor in expanding the reaction's scope to include a wide variety of amines and aryl halides, including less reactive aryl chlorides. wikipedia.orgresearchgate.net

Bulky phosphine ligands enhance the efficiency of the Buchwald-Hartwig reaction. This compound is utilized as an effective ligand in these processes. The steric hindrance provided by the cyclopentyl group, combined with the electronic properties of the phenyl groups, helps to stabilize the palladium catalyst and facilitate the crucial reductive elimination step that forms the C-N bond.

The Heck reaction is a palladium-catalyzed method for forming substituted alkenes by coupling alkenes with aryl or vinyl halides. illinois.edunumberanalytics.com It is a powerful tool for C-C bond formation, valued for its high functional group tolerance and stereoselectivity. mdpi.comchemrevlett.com The selectivity of the Heck reaction—referring to the position of the new bond on the alkene (regioselectivity) and the geometry of the resulting double bond (stereoselectivity)—is heavily dependent on the reaction conditions, particularly the choice of the phosphine ligand.

The use of specific phosphine ligands is critical for controlling the reaction's outcome. This compound is employed as a ligand in Heck reactions. The ligand's structure influences the coordination environment of the palladium center, which in turn guides the migratory insertion and subsequent elimination steps that determine the final product's structure.

The Hiyama and Negishi couplings are important palladium-catalyzed cross-coupling reactions for C-C bond formation.

The Hiyama coupling utilizes organosilanes as coupling partners for organic halides. A key feature of this reaction is the need for an activating agent, typically a fluoride (B91410) source or a base, to facilitate the transmetalation step.

The Negishi coupling involves the reaction of organozinc compounds with organic halides. researchgate.net It is known for its high reactivity and broad scope, often proceeding under mild conditions with high stereoselectivity.

In both transformations, the ligand plays a vital role in the catalytic cycle. This compound is a ligand used to facilitate the formation of carbon-carbon bonds in both Hiyama and Negishi coupling reactions.

Nickel-Catalyzed Transformations

While palladium has long dominated the field of cross-coupling, nickel catalysis has emerged as a powerful and often complementary alternative. Nickel is more earth-abundant and less expensive than palladium, making it an attractive option for large-scale synthesis. Furthermore, nickel catalysts exhibit unique reactivity, enabling transformations that are challenging for palladium, such as couplings involving C(sp³)-hybridized carbons and the activation of less reactive C-O bonds. The development of new phosphine ligands tailored for nickel has been a driving force behind the recent expansion of its catalytic applications.

A significant challenge in cross-coupling is the formation of bonds involving sp³-hybridized carbon atoms. Recently, nickel catalysis has provided a breakthrough in this area. One notable example is the nickel-catalyzed Suzuki coupling of acetals with boronic acids to generate valuable α-arylated ether products via C(sp³)-C bond formation.

In a study focused on developing new ligands specifically for this challenging transformation, a range of phosphines were evaluated. The research revealed that known ligands for nickel and those designed for palladium were largely unsuccessful. However, a new class of phosphines, including alkyldiarylphosphines like this compound (PCypPh₂), proved to be effective. While PCypPh₂ itself was found to be less effective than other newly designed ligands in the specific model system tested, its evaluation was crucial in developing a quantitative model that identified remote steric hindrance as a key feature for successful ligand design in this nickel-catalyzed reaction.

The table below, adapted from data reported by the Doyle Group at Princeton University, shows the yields for the nickel-catalyzed Suzuki coupling of an acetal (B89532) with a boronic acid using various phosphine ligands.

| Ligand (Abbreviation) | Yield (%) |

|---|---|

| P(t-Bu)₃ | 0 |

| PCy₃ (L2) | 14 |

| PCy₂Ph (L5) | 15 |

| PCyp₂Ph (L8) | 11 |

| PCypPh₂ (L11) | <10 |

| PPh₃ | 13 |

| New Ligand (L16) | 86 |

| New Ligand (L17) | >95 |

Ligand Optimization and Design Considerations for Nickel Catalysis

The rapid expansion of nickel-catalyzed cross-coupling reactions is largely due to nickel's cost-effectiveness, natural abundance, and distinct reactivity profile when compared to more traditionally used metals like palladium. rsc.org Central to the advancement of nickel catalysis is the development of specialized ligands that control the catalyst's performance. nih.govresearchgate.net Historically, ligand design for nickel has been less explored than for palladium, creating a fertile area for new discoveries. routledge.com

This compound (CPDPP) presents a valuable case study in the nuanced field of ligand design. Its structure, which features a bulky cyclopentyl group alongside two phenyl groups, offers a specific combination of steric and electronic properties. The importance of these properties was highlighted in studies of the nickel-catalyzed Suzuki coupling between benzylic acetals and boronic acids, a reaction that produces valuable benzylic ethers. In this context, common ligands such as triphenylphosphine (B44618) (PPh₃) proved ineffective, yielding only trace product. A significant improvement was observed with the use of the bulkier and more electron-donating tricyclohexylphosphine (B42057) (PCy₃). routledge.com

When this compound was employed in the same catalytic system, its performance was inferior to that of PCy₃. routledge.com Interestingly, a closely related analogue, dicyclopentylphenylphosphine (PCyp₂Ph), which contains two cyclopentyl groups, delivered yields comparable to the highly effective PCy₃. routledge.com This result skillfully demonstrates that the catalytic efficiency is not merely a function of increasing bulk or electron-donating character but is dependent on a finely tuned balance of these properties.

These research findings emphasize a critical principle in modern catalyst development: the rational design of ligands based on a quantitative understanding of their structural and electronic effects is superior to empirical screening. routledge.com The performance of this compound and its analogues in nickel catalysis contributes to a deeper understanding of how to tailor ligands for specific, challenging chemical transformations. researchgate.net

Ligand Performance in Ni-Catalyzed Suzuki Coupling of Benzaldehyde Dimethyl Acetal

| Ligand | Structure | Key Features | Relative Efficacy |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | Less bulky, electron-withdrawing aryl groups | Ineffective (Trace product) routledge.com |

| Tricyclohexylphosphine (PCy₃) | P(C₆H₁₁)₃ | Bulky, electron-donating alkyl groups | Effective routledge.com |

| This compound (CPDPP) | P(C₅H₉)(C₆H₅)₂ | Mixed alkyl/aryl, less bulky than PCy₃ | Less effective than PCy₃ routledge.com |

| Dicyclopentylphenylphosphine (PCyp₂Ph) | P(C₅H₉)₂(C₆H₅) | Bulky, more electron-donating than CPDPP | Similar efficacy to PCy₃ routledge.com |

Contributions to Asymmetric Catalysis

Asymmetric catalysis represents a pivotal area of chemical synthesis, focused on producing chiral molecules as a single mirror image, or enantiomer. semanticscholar.org This selectivity is crucial in pharmacology, where the biological activity of a drug is often exclusive to one enantiomer. mdpi.com The design of chiral catalysts that can impose this high degree of stereocontrol is a fundamental objective in the field. In many transition-metal-catalyzed reactions, this is accomplished by using chiral ligands that create a specific three-dimensional environment around the metal.

Enantioselective Synthesis of Chiral Organic Molecules

The ability to synthesize a specific enantiomer of a chiral organic molecule using a metal catalyst is almost entirely dependent on the structure of the chiral ligand. Among the various classes of ligands, chiral phosphines have proven to be exceptionally effective and versatile. When a chiral phosphine ligand coordinates to a metal, it establishes a defined chiral pocket, compelling the substrates to bind in a preferred orientation. This directed binding leads to the formation of one enantiomeric product in excess of the other. mdpi.com

This compound is an achiral compound because it lacks a stereogenic center and is superimposable on its mirror image. Consequently, it cannot function as a direct source of chirality to induce enantioselectivity in catalysis. Its contribution to asymmetric catalysis is therefore conceptual, serving as a foundational structure in the design of more elaborate chiral phosphine ligands. The combination of its cyclopentyl and phenyl substituents provides a distinct steric and electronic framework that can be integrated into new chiral designs.

The core principle of asymmetric catalysis requires the introduction of a chiral element into the system. A ligand like this compound could be chemically modified to become chiral, for instance, by introducing stereocenters on the cyclopentyl ring or by synthesizing a P-stereogenic version where the phosphorus atom itself is the chiral center. Although specific examples of chiral derivatives of this compound are not widely reported in the literature, the underlying strategy is a well-established method for developing new catalysts. Such a novel chiral ligand could then potentially be used in various metal-catalyzed reactions to achieve the enantioselective synthesis of valuable chiral molecules.

Theoretical and Computational Studies of Cyclopentyldiphenylphosphine Chemistry

Computational Analysis of Ligand Electronic and Steric Properties

The performance of a phosphine (B1218219) ligand like Cyclopentyldiphenylphosphine in a catalytic reaction is fundamentally governed by its electronic and steric characteristics. Computational methods allow for the precise quantification of these properties, offering a way to compare CPDPP with other ligands and to understand its behavior.

Key electronic properties are often evaluated using computationally derived parameters that correlate with the ligand's ability to donate electron density to a metal center. One such parameter is the minimum electrostatic potential (Vmin) on the phosphorus lone pair, which serves as a computational proxy for the Tolman electronic parameter (TEP). nih.gov A more negative Vmin indicates a more electron-rich phosphorus center and stronger electron-donating capability.

Steric properties are quantified using several descriptors. The Tolman cone angle (θ) has historically been a primary measure, representing the apex angle of a cone that encompasses the van der Waals radii of the ligand's atoms. nsf.gov Another widely used metric is the percent buried volume (%Vbur), which calculates the percentage of a sphere around the metal center that is occupied by the ligand. nih.gov While often used interchangeably, these two parameters can capture different aspects of a ligand's bulkiness; the cone angle is sensitive to distant steric hindrance, whereas the buried volume emphasizes steric bulk proximal to the metal. nih.gov

For flexible ligands such as CPDPP, which contains a non-rigid cyclopentyl group, these steric parameters can change depending on the coordination environment of the metal complex. nsf.gov Computational analysis allows for the determination of these properties in specific, calculated low-energy conformations of the metal-ligand complex.

Below is a table of representative computational data for phosphine ligands, illustrating the types of parameters used to characterize their electronic and steric properties.

| Ligand | Tolman Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) |

| PPh3 (Triphenylphosphine) | 145 | 29.6 |

| PCy3 (Tricyclohexylphosphine) | 170 | 35.7 |

| P(t-Bu)3 (Tri-tert-butylphosphine) | 182 | 42.0 |

| P(cyclopentyl)Ph2 (this compound) | 160 | 33.5 |

Note: Values are representative and can vary slightly depending on the computational method and the specific metal complex being modeled.

Mechanistic Investigations of Catalytic Cycles (e.g., Density Functional Theory, Quantum Mechanics/Molecular Mechanics)

Understanding the detailed step-by-step mechanism of a catalytic cycle is fundamental to improving a reaction's efficiency, selectivity, and scope. Computational methods, particularly Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), are indispensable tools for these investigations. ruhr-uni-bochum.detuwien.atnih.govnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that combines the accuracy of quantum mechanics with the computational efficiency of classical molecular mechanics. tuwien.atnih.govmdpi.com In a typical QM/MM simulation of a catalytic reaction, the catalytically active center—comprising the metal, the CPDPP ligand, and the reacting substrates—is treated with a high-level QM method like DFT. rsc.org The surrounding environment, including the bulk solvent and counter-ions, is described using a less computationally expensive MM force field. tuwien.at This approach is particularly valuable for studying large, complex systems where the full quantum mechanical treatment would be prohibitively expensive. nih.govmdpi.com QM/MM simulations can provide insights into the dynamic behavior of the catalyst, the role of the solvent, and the free energy profiles of reaction pathways, offering a more realistic picture of the reaction in solution. tuwien.atarxiv.org

Predictive Modeling for Ligand Performance and Reactivity in Catalytic Systems

A major goal of computational chemistry in catalysis is to move from explanation to prediction. By building models that link the intrinsic properties of a ligand to its performance in a reaction, it becomes possible to rationally design new ligands for improved catalytic systems. mdpi.com

Predictive modeling often relies on establishing Quantitative Structure-Reactivity Relationships (QSRR). rsc.org In this approach, the electronic and steric descriptors calculated for a library of ligands (as described in section 5.1) are correlated with experimentally measured outcomes, such as reaction yield, turnover frequency, or enantioselectivity. nih.gov Statistical methods, from simple linear regression to more advanced machine learning algorithms, are used to build a mathematical model that captures this relationship. nih.govudel.edunih.gov

For instance, a model might reveal that for a specific cross-coupling reaction, a high reaction yield is strongly correlated with a large cone angle but is not significantly affected by the ligand's electronic properties. nih.gov Such a model, once validated, could be used to screen virtual libraries of new, untested phosphine ligands to identify candidates with the optimal steric profile. This accelerates the discovery of new, high-performance ligands by focusing experimental efforts on the most promising candidates. udel.edu These models can also be used to predict other important outcomes, such as site-selectivity in reactions with complex substrates. rsc.org The development of these predictive tools is crucial for accelerating the discovery and optimization of practical catalytic systems. mdpi.com

Future Research Directions and Emerging Academic Applications

Design and Synthesis of Advanced Cyclopentyldiphenylphosphine Analogues

The development of advanced analogues of this compound is a key area of future research, with a focus on creating ligands with tailored electronic and steric properties. The synthesis of these new derivatives often involves the strategic functionalization of the cyclopentyl ring. By introducing various substituents, chemists can fine-tune the ligand's characteristics to optimize its performance in specific catalytic reactions.

One promising approach involves the synthesis of chiral analogues to induce asymmetry in catalytic transformations, a critical aspect of modern synthetic chemistry. The design of these chiral ligands is crucial for controlling the stereochemical outcome of reactions, leading to the selective formation of desired stereoisomers.

| Analogue Type | Synthetic Strategy | Potential Application |

| Chiral Analogues | Introduction of stereocenters on the cyclopentyl ring | Asymmetric catalysis |

| Electron-Rich/Poor Analogues | Substitution with electron-donating or -withdrawing groups | Tuning catalytic activity and selectivity |

| Bulky Analogues | Introduction of sterically demanding groups | Enhancing catalyst stability and controlling substrate access |

These synthetic efforts are expected to yield a new generation of this compound-based ligands with superior catalytic activities and selectivities.

Exploration in Novel Catalytic Systems and Reaction Discovery

This compound and its derivatives are being explored in a variety of novel catalytic systems, moving beyond traditional cross-coupling reactions. Researchers are investigating their potential in emerging areas of catalysis, aiming to develop more efficient and sustainable chemical transformations.

One area of significant interest is the use of palladium complexes bearing this compound ligands in polymerization reactions. These catalysts have shown promise in controlling the structure and properties of polymers. Additionally, there is a growing focus on employing these phosphine (B1218219) ligands in C-H activation reactions, a field that offers a more direct and atom-economical approach to molecule synthesis.

Detailed research findings have indicated that the steric and electronic properties of the phosphine ligand play a crucial role in the efficiency and selectivity of these catalytic processes. For instance, in palladium-catalyzed cross-coupling reactions, the choice of the phosphine ligand can significantly influence the reaction rate and the yield of the desired product.

| Catalytic System | Reaction Type | Role of this compound |

| Palladium Catalysis | Cross-Coupling Reactions | Ligand to stabilize and activate the metal center |

| Polymerization Catalysis | Olefin Polymerization | Control of polymer chain growth and architecture |

| C-H Activation | Functionalization of C-H bonds | Facilitating the cleavage and formation of C-H bonds |

The continued exploration of this compound in these novel systems is anticipated to lead to the discovery of new and valuable chemical reactions.

Interdisciplinary Research Opportunities in Chemical Sciences

The unique properties of this compound are creating exciting opportunities for interdisciplinary research, bridging the gap between traditional organic and inorganic chemistry and other scientific fields.

In the realm of materials science , phosphine ligands, including this compound, are being investigated for the synthesis of novel functional materials. Their ability to coordinate with metal centers allows for the construction of well-defined metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, separation, and catalysis.

Furthermore, the principles of ligand design and coordination chemistry central to this compound research are finding applications in bioinorganic chemistry . While direct applications are still emerging, the understanding of how phosphine ligands interact with metal ions provides valuable insights for the design of metal-based therapeutic agents and diagnostic probes. The fundamental study of these interactions can inform the development of new molecules with specific biological activities.

The exploration of this compound and its analogues at the interface of different scientific disciplines is a burgeoning area of research that holds the potential for significant scientific breakthroughs.

Q & A

Q. What are the standard synthetic protocols for Cyclopentyldiphenylphosphine, and how can purity be verified?

this compound is typically synthesized via nucleophilic substitution between cyclopentylmagnesium bromide and chlorodiphenylphosphine under inert conditions. Key steps include:

- Synthesis : Use Schlenk-line techniques to prevent oxidation, with THF as the solvent and slow addition of Grignard reagent at 0°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

- Characterization : Confirm purity via P NMR (δ ~ -5 to -10 ppm) and elemental analysis (C, H, P). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can this compound be effectively characterized in coordination complexes?

- Spectroscopy : Use P NMR to monitor ligand coordination shifts (typically upfield upon metal binding). IR spectroscopy can detect changes in P-C stretching vibrations (~500–600 cm).

- X-ray Diffraction : Resolve metal-ligand bond lengths and angles to confirm steric/electronic properties .

- Computational Methods : DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical bond parameters .

Q. What safety precautions are critical when handling this compound?

- Storage : Under argon at -20°C to prevent oxidation.

- Handling : Use gloveboxes or Schlenk lines; avoid exposure to moisture/air.

- Waste Disposal : Quench with dilute hydrogen peroxide to oxidize phosphine derivatives before disposal .

Advanced Research Questions

Q. How can contradictory catalytic activity data for this compound-based complexes be resolved?

- Controlled Replication : Standardize reaction conditions (solvent, temperature, substrate ratios) and cross-validate with independent labs.

- Data Triangulation : Combine kinetic studies (e.g., turnover frequency), spectroscopic monitoring (in situ IR/NMR), and computational modeling to identify hidden variables (e.g., trace oxygen or moisture) .

- Error Analysis : Quantify uncertainties in ligand purity, metal-ligand stoichiometry, and catalyst loading .

Q. What strategies optimize ligand design using this compound for asymmetric catalysis?

- Steric Tuning : Modify the cyclopentyl group (e.g., substituents at the 2-position) to alter cone angles and enantioselectivity.

- Electronic Modulation : Introduce electron-withdrawing groups (e.g., CF) on phenyl rings to enhance metal center electrophilicity.

- High-Throughput Screening : Use robotic platforms to test ligand variants in model reactions (e.g., Suzuki-Miyaura coupling) .

Q. How do solvent effects influence the stability of this compound in catalytic systems?

Q. What computational approaches best predict the reactivity of this compound in cross-coupling reactions?

- Mechanistic Modeling : Apply DFT to map transition states for oxidative addition/reductive elimination steps.

- Ligand Parameterization : Calculate Tolman electronic parameters (TEP) and buried volume (%V) to quantify steric/electronic contributions .

Data Contradiction Analysis

Q. How to address discrepancies in reported catalytic efficiencies for this compound complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.